- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with EpoxidesJournal of Organic Chemistry, 2022, 87(24), 16820-16828,
Cas no 92-07-9 (3,5-Diphenylpyridine)

3,5-Diphenylpyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Diphenylpyridine
- Pyridine, 3,5-diphenyl-
- 3,5-Diphenyl-pyridin
- 3,5-Diphenyl-pyridine
- 3,5-Phenylpyridin
- EINECS 202-123-7
- Pyridine,3,5-diphenyl
- 3,5-Diphenylpyridine (ACI)
- Pyridine,3,5-diphenyl-
- CHEMBL69058
- CS-0156449
- VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- 92-07-9
- Z3235032463
- AS-75977
- D95063
- AKOS016009495
- FT-0727013
- MFCD04114211
- DTXSID30238814
- SCHEMBL722248
- 3,5-DIPHENYL PYRIDINE
- DB-081318
- NS00039431
-
- MDL: MFCD04114211
- インチ: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
- InChIKey: VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 231.10500
- どういたいしつりょう: 231.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9A^2
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.084
- ふってん: 395.6°C at 760 mmHg
- フラッシュポイント: 175.3°C
- 屈折率: 1.605
- PSA: 12.89000
- LogP: 4.41560
3,5-Diphenylpyridine セキュリティ情報
3,5-Diphenylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,5-Diphenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
¥240.0 | 2024-07-18 | |
Alichem | A029190446-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
A2B Chem LLC | AH93078-250mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 250mg |
$17.00 | 2024-07-18 | |
Aaron | AR00H0SI-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
$34.00 | 2025-02-11 | |
A2B Chem LLC | AH93078-100mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 100mg |
$8.00 | 2024-07-18 | |
Crysdot LLC | CD11014066-5g |
3,5-Diphenylpyridine |
92-07-9 | 95+% | 5g |
$823 | 2024-07-19 | |
1PlusChem | 1P00H0K6-1g |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 1g |
$62.00 | 2024-04-20 | |
1PlusChem | 1P00H0K6-100mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 100mg |
$8.00 | 2024-04-20 | |
1PlusChem | 1P00H0K6-250mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 250mg |
$18.00 | 2024-04-20 | |
Ambeed | A473460-5g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 5g |
$312.0 | 2025-03-04 |
3,5-Diphenylpyridine 合成方法
ごうせいかいろ 1
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
ごうせいかいろ 2
1.2 Solvents: Water ; 110 °C
- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl BoronatesOrganic Letters, 2017, 19(15), 3974-3977,
ごうせいかいろ 3
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in waterAngewandte Chemie, 2007, 46(38), 7251-7254,
ごうせいかいろ 4
- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compoundsTetrahedron, 1975, 31(15), 1677-82,
ごうせいかいろ 5
- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino AcidsOrganic Letters, 2016, 18(1), 24-27,
ごうせいかいろ 6
ごうせいかいろ 7
- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2ORSC Advances, 2014, 4(68), 36262-36266,
ごうせいかいろ 8
- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heatingChemical Communications (Cambridge, 2004, (4), 398-399,
ごうせいかいろ 9
- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-DiarylpyridinesJournal of Organic Chemistry, 2019, 84(9), 5005-5020,
ごうせいかいろ 10
ごうせいかいろ 11
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal AlkynesChemistrySelect, 2020, 5(15), 4496-4499,
ごうせいかいろ 12
ごうせいかいろ 13
- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen DonorsOrganic Letters, 2015, 17(3), 584-587,
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Water ; cooled
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridinesAdvanced Synthesis & Catalysis, 2017, 359(1), 107-119,
ごうせいかいろ 16
- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2004, 689(17), 2786-2798,
ごうせいかいろ 17
ごうせいかいろ 18
- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]RotaxanesAngewandte Chemie, 2018, 57(29), 8979-8983,
ごうせいかいろ 19
ごうせいかいろ 20
- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reactionTetrahedron, 2012, 68(40), 8502-8508,
3,5-Diphenylpyridine Raw materials
- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 1,3,2-Dioxaborolane, 2-phenyl-
- 2-phenylacetaldehyde
- Phenylboronic acid
- 3,5-Diiodopyridine
- trans-b-Nitrostyrene
- 3,5-Dichloropyridine
- 3,5-Dibromopyridine
- 4-Methylbenzamide
- Phenylboronic Acid Pinacol Ester
- DL-3-Phenylalanine
3,5-Diphenylpyridine Preparation Products
3,5-Diphenylpyridine 関連文献
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Zemin Qin,Ruiqin Zhang,Shenpeng Ying,Yongmin Ma Org. Chem. Front. 2022 9 5624
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
-
Ridwan Tobi Ayinla,Mehrdad Shiri,Bo Song,Mahesh Gangishetty,Kun Wang Mater. Chem. Front. 2023 7 3524
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
-
Rulong Yan,Xiaoqiang Zhou,Ming Li,Xiaoni Li,Xing Kang,Xingxing Liu,Xing Huo,Guosheng Huang RSC Adv. 2014 4 50369
-
6. 225. Action of acidic reagents on methyl 2-arylvinylcarbamatesK. W. Gopinath,T. R. Govindachari,K. Nagarajan,K. K. Purushothaman J. Chem. Soc. 1957 1144
-
Jeramie J. Adams,Brian C. Gruver,Rose Donohoue,Navamoney Arulsamy,Dean M. Roddick Dalton Trans. 2012 41 12601
-
8. Interaction of copper with dinitrogen tetroxide in 1-butyl-3-methylimidazolium-based ionic liquidsI. V. Morozov,E. B. Deeva,T. Yu. Glazunova,S. I. Troyanov,F. I. Guseinov,L. M. Kustov Dalton Trans. 2017 46 4430
-
David C. Milan,Maximilian Krempe,Ali K. Ismael,Levon D. Movsisyan,Michael Franz,Iain Grace,Richard J. Brooke,Walther Schwarzacher,Simon J. Higgins,Harry L. Anderson,Colin J. Lambert,Rik R. Tykwinski,Richard J. Nichols Nanoscale 2017 9 355
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David C. Milan,Maximilian Krempe,Ali K. Ismael,Levon D. Movsisyan,Michael Franz,Iain Grace,Richard J. Brooke,Walther Schwarzacher,Simon J. Higgins,Harry L. Anderson,Colin J. Lambert,Rik R. Tykwinski,Richard J. Nichols Nanoscale 2017 9 355
3,5-Diphenylpyridineに関する追加情報
Professional Introduction to 3,5-Diphenylpyridine (CAS No. 92-07-9)
3,5-Diphenylpyridine, with the chemical formula C14H10N, is a heterocyclic organic compound belonging to the pyridine class. Its CAS number, CAS No. 92-07-9, uniquely identifies it in the chemical industry and research communities. This compound has garnered significant attention due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The presence of two phenyl rings attached to the pyridine core imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalizations.
The synthesis of 3,5-Diphenylpyridine typically involves condensation reactions between appropriate precursors, such as benzaldehyde derivatives and amidines. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that the final product meets stringent industry standards. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly routes to this compound, aligning with global sustainability initiatives.
In the realm of pharmaceutical research, 3,5-Diphenylpyridine has emerged as a promising intermediate in the development of novel therapeutic agents. Its structural motif is found in several bioactive molecules that exhibit inhibitory effects on various biological targets. For instance, derivatives of this compound have shown potential in inhibiting kinases and other enzymes involved in cancer pathways. Preliminary studies indicate that modifications to the phenyl rings can fine-tune the pharmacokinetic properties of these derivatives, leading to improved drug efficacy and reduced side effects.
Moreover, the agrochemical industry has explored the use of 3,5-Diphenylpyridine based compounds for their herbicidal and pesticidal properties. The unique interaction between the pyridine ring and biological systems allows for selective targeting of pests while minimizing environmental impact. Researchers are currently investigating novel formulations that leverage this compound's properties to develop next-generation agrochemicals that are both effective and sustainable.
The material science applications of 3,5-Diphenylpyridine are equally fascinating. Its conjugated system makes it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to modify its structure allows for tuning its electronic characteristics, making it adaptable for various optoelectronic devices. Additionally, its stability under different environmental conditions enhances its suitability for industrial applications where durability is crucial.
Recent research has also highlighted the role of 3,5-Diphenylpyridine in medicinal chemistry as a key intermediate in the synthesis of antiviral agents. The compound's ability to interact with viral proteases and polymerases has been exploited to develop inhibitors that can disrupt viral replication cycles. These findings are particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is essential.
The industrial production of CAS No. 92-07-9, or 3,5-Diphenylpyridine, adheres to rigorous quality control measures to ensure consistency and reliability. Manufacturers employ state-of-the-art analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity and structural integrity. These measures are critical in pharmaceutical applications where even minor impurities can affect drug safety and efficacy.
In conclusion, 3,5-Diphenylpyridine represents a multifaceted compound with broad utility across multiple industries. Its unique structural features make it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of chemical innovation.
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